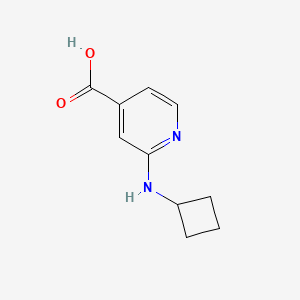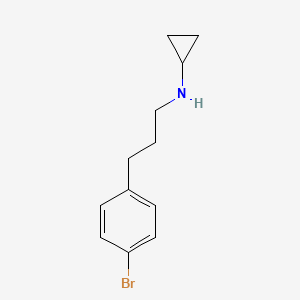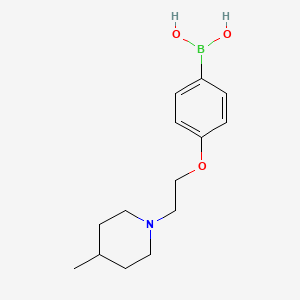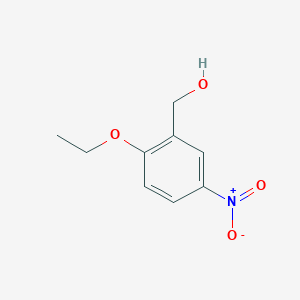
(2-Ethoxy-5-nitrophenyl)methanol
Übersicht
Beschreibung
(2-Ethoxy-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds based on a similar (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Mode of Action
Similar compounds based on a (2-nitrophenyl)methanol scaffold have demonstrated a tight-binding mode of action against pqsd . This suggests that (2-Ethoxy-5-nitrophenyl)methanol may also interact tightly with its target, leading to inhibition of the target’s function.
Biochemical Pathways
Inhibition of pqsd by similar compounds affects the production of signal molecules hhq and pqs in pseudomonas aeruginosa . This suggests that this compound may also influence these pathways, potentially affecting cell-to-cell communication in bacteria.
Result of Action
Similar compounds have shown anti-biofilm activity , suggesting that this compound may also have potential effects on biofilm formation in bacteria.
Biochemische Analyse
Biochemical Properties
(2-Ethoxy-5-nitrophenyl)methanol plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, particularly those involved in signal molecule biosynthesis in bacterial cell-to-cell communication . For instance, derivatives of this compound have shown promise as inhibitors of PqsD, a key enzyme in the quorum sensing system of Pseudomonas aeruginosa . This interaction is crucial as it can potentially disrupt bacterial communication and biofilm formation, offering a pathway for developing new anti-infective agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, this compound influences cell signaling pathways by inhibiting the production of signal molecules such as HHQ and PQS . This inhibition can lead to a reduction in biofilm formation and virulence factor production, thereby affecting the overall pathogenicity of the bacteria. Additionally, this compound may impact gene expression and cellular metabolism by altering the quorum sensing pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds tightly to the active site of PqsD, inhibiting its activity and thereby blocking the synthesis of key signal molecules . This inhibition is achieved through a combination of hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in quorum sensing.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, with a predicted boiling point of approximately 371.1°C and a density of around 1.3 g/cm³ . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound may lead to gradual degradation of the compound, potentially reducing its efficacy as an enzyme inhibitor. In in vivo studies, the compound’s stability and degradation rate can influence its long-term impact on cellular processes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its role as an enzyme inhibitor. The compound interacts with enzymes such as PqsD, influencing the metabolic flux of signal molecule biosynthesis in Pseudomonas aeruginosa . This interaction can alter the levels of metabolites involved in quorum sensing, thereby affecting the overall metabolic state of the bacterial cells. Additionally, this compound may interact with other cofactors and enzymes involved in its own metabolism, influencing its stability and degradation rate.
Eigenschaften
IUPAC Name |
(2-ethoxy-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOFPLFFIISCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)
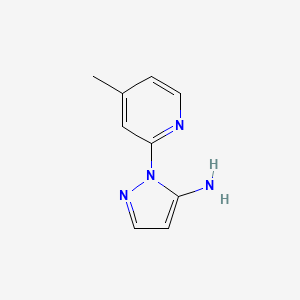
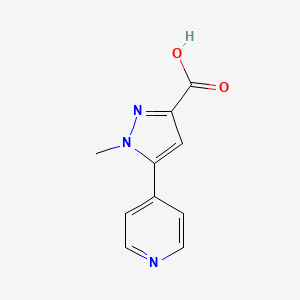
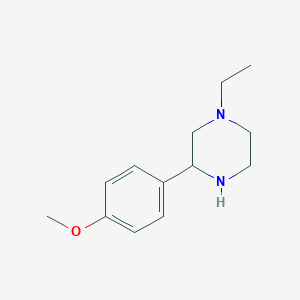

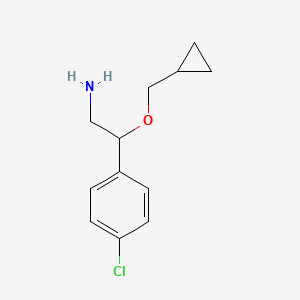
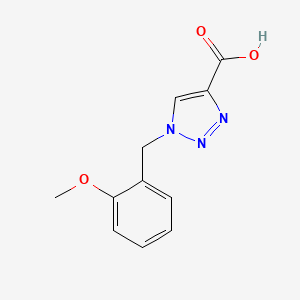
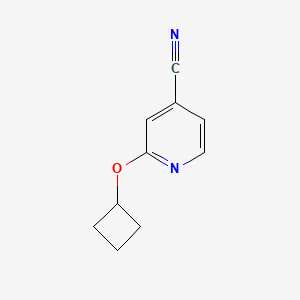

![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)
